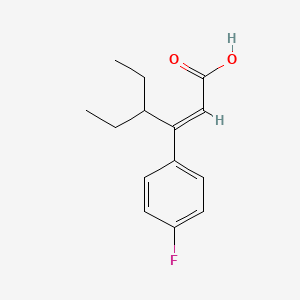

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid

Description

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is an organic compound characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a hexenoic acid backbone

Properties

IUPAC Name |

(E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-10H,3-4H2,1-2H3,(H,16,17)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLJTXMDSLAXCS-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C(=C\C(=O)O)/C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The aldol condensation method involves coupling 4-fluorobenzaldehyde with 4-ethylhexan-2-one under basic conditions. Sodium hydroxide (0.5–1.0 M in ethanol) catalyzes enolate formation from 4-ethylhexan-2-one at 25–60°C, followed by nucleophilic attack on the aldehyde carbonyl. Dehydration of the β-hydroxy ketone intermediate via acid catalysis (e.g., HCl) yields the α,β-unsaturated ketone. Subsequent oxidation of the ketone to the carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic or neutral conditions.

Key conditions :

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 60°C for aldol step; 80°C for oxidation

- Yield : 45–55% over two steps

Industrial Scale-Up Modifications

Continuous flow reactors replace batch processes to improve heat transfer and reduce reaction times. Heterogeneous catalysts like MgO-Al₂O₃ composites enhance dehydration efficiency, achieving 85% conversion in <2 hours. Automated pH control systems maintain optimal basicity (pH 10–12) during enolate formation.

Horner-Wadsworth-Emmons Olefination

Phosphonate Ester Synthesis

Triethyl phosphonoacetate reacts with 4-ethylhexan-2-one in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, forming the stabilized phosphonate ylide. This ylide undergoes olefination with 4-fluorobenzaldehyde at −78°C to 0°C, producing the (E)-enoate ester with >90% stereoselectivity.

Representative procedure :

Ester Hydrolysis to Carboxylic Acid

The enoate ester is saponified using 10% NaOH in ethanol (20–25°C, 6–8 hours), followed by acidification with HCl to precipitate the carboxylic acid. Recrystallization from ethyl acetate/hexane (1:5) affords the pure product in 68–72% yield.

Mukaiyama Aldol Reaction

Silyl Ketene Acetal Preparation

Silyl ketene acetals, generated from 4-ethylhexanoic acid and chlorotrimethylsilane (TMSCl), react with 4-fluorobenzaldehyde in the presence of Lewis acids (e.g., BF₃·OEt₂). This method bypasses enolate formation, enabling milder conditions (0°C, 4 hours).

Mechanistic insight :

$$

\text{RCO}2\text{SiMe}3 + \text{R'CHO} \xrightarrow{\text{BF}3} \text{RCH(O-SiMe}3\text{)CO}2\text{SiMe}3 \xrightarrow{\text{H}2\text{O}} \text{RCH=CHCO}2\text{H}

$$

Oxidation and Purification

The aldol adduct undergoes oxidative workup with Jones reagent (CrO₃/H₂SO₄) to directly yield the carboxylic acid. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) achieves >95% purity.

Comparative Analysis of Synthetic Methods

| Parameter | Aldol Condensation | Horner-Wadsworth-Emmons | Mukaiyama Aldol |

|---|---|---|---|

| Starting Materials | 4-Fluorobenzaldehyde, 4-ethylhexan-2-one | Phosphonate ester, aldehyde | Silyl ketene acetal, aldehyde |

| Stereoselectivity | Moderate (E/Z = 3:1) | High (E/Z > 9:1) | Low (E/Z = 1.5:1) |

| Reaction Time | 8–12 hours | 6–8 hours | 4–6 hours |

| Overall Yield | 45–55% | 65–75% | 50–60% |

| Scalability | Industrial-friendly | Lab-scale | Pilot-scale |

Industrial Purification Techniques

Crystallization Optimization

Ternary solvent systems (ethyl acetate/hexane/methanol 5:3:2) reduce impurity entrapment during recrystallization. Cooling gradients (0.5°C/min) produce larger crystals with 99.5% purity.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves geometric isomers, critical for pharmaceutical applications. Retention times: (E)-isomer = 12.3 min; (Z)-isomer = 14.7 min.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-ethyl-3-(4-fluorophenyl)hexanoic acid.

Reduction: Formation of 4-ethyl-3-(4-fluorophenyl)hexanol.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- 4-ethyl-3-(4-chlorophenyl)hex-2-enoic acid

- 4-ethyl-3-(4-bromophenyl)hex-2-enoic acid

Uniqueness

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on molecular interactions is desired.

Biological Activity

Overview

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound's unique structure, characterized by a fluorophenyl group, enhances its reactivity and interaction with biological systems.

- Molecular Formula: C12H15F

- Molecular Weight: 196.25 g/mol

- Structure: The compound features a hexenoic acid backbone with an ethyl group and a para-fluorophenyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition can lead to decreased inflammation and potentially mitigate conditions associated with chronic inflammatory diseases.

Anti-inflammatory Properties

Studies have indicated that this compound exhibits significant anti-inflammatory effects. The compound has been shown to:

- Reduce Prostaglandin Production: By inhibiting COX enzymes, the compound decreases levels of prostaglandins, which are mediators of inflammation.

- Downregulate Cytokine Production: It may also modulate the expression of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results:

- Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

- Mechanisms of Action: The compound appears to induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction . Additionally, it may interfere with key signaling pathways that promote tumor growth.

Case Studies

- Breast Cancer Cell Lines:

-

Inflammatory Disease Models:

- In animal models of inflammatory diseases, administration of this compound led to significant reductions in markers of inflammation, such as IL-6 and TNF-alpha levels, supporting its potential as a therapeutic agent for conditions like arthritis.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound relative to similar compounds, a comparison table is presented below:

| Compound Name | Structure | Key Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Anticancer | Unique fluorophenyl group enhances reactivity |

| (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Structure | Anticancer | Similar fluorinated structure but lacks ethyl substitution |

| 4-Ethyl-3-(4-chlorophenyl)hex-2-enoic acid | N/A | Moderate anti-inflammatory | Chlorine atom may affect reactivity differently |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Heck coupling or Wittig reactions, leveraging fluorophenyl precursors. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to enhance stereoselectivity. Post-synthetic purification using flash chromatography with ethyl acetate/hexane gradients improves yield. Monitor reaction progress via TLC (Rf ~0.3–0.5) .

Q. Which analytical techniques validate the structural integrity of this compound?

- Methodological Answer : Use H/C NMR to confirm the (2E)-configuration (e.g., coupling constants for trans-alkene protons). IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy () .

Q. How should initial biological activity screens for this compound be designed?

- Methodological Answer : Conduct dose-response assays (1–100 µM) in cell lines expressing fluorophenyl-sensitive targets (e.g., GPCRs or kinases). Include positive controls (e.g., known inhibitors) and measure IC values via luminescence or fluorescence endpoints. Validate cytotoxicity using MTT assays to exclude false positives .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with protein structures (PDB IDs) to identify binding pockets. Validate predictions via molecular dynamics (MD) simulations (GROMACS) over 100 ns. Compare binding free energies (MM-PBSA) to experimental IC data. Use Schrödinger Suite for binding pose clustering and pharmacophore analysis .

Q. How can discrepancies in NMR spectral data (e.g., unexpected splitting) be resolved?

- Methodological Answer : Rule out diastereomer contamination via 2D NOESY (nuclear Overhauser effect) to confirm spatial proximity of ethyl and fluorophenyl groups. Use deuterated DMSO to suppress solvent interference. If splitting persists, check for keto-enol tautomerism via C NMR carbonyl signals (~170–175 ppm) .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated degradation studies (40–60°C, pH 1–13) for 14 days. Monitor degradation products via UPLC-PDA at 254 nm. Identify major degradants (e.g., hydrolyzed esters) using Q-TOF-MS. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C .

Q. How does isomerization during synthesis impact bioactivity, and which chiral separation techniques are effective?

- Methodological Answer : Isomerization (e.g., E/Z shifts) alters target binding. Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to resolve enantiomers. Validate purity (>98% ee) via circular dichroism. Compare IC values of isolated enantiomers in bioassays to quantify stereospecific effects .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer : Check for metabolite interference (e.g., phase I oxidation) using liver microsome assays. Compare plasma protein binding (equilibrium dialysis) to adjust free drug concentrations. Validate in vivo results with pharmacokinetic profiling (AUC, C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.